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Compound of Interest

2-Chloro-6-
Compound Name:
(trifluoromethoxy)benzaldehyde

CAS No.: 1261822-56-3

Cat. No.: B1475052

Get Quote

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and synthetic overview of
2-Chloro-6-(trifluoromethoxy)benzaldehyde, a specialized intermediate used in the
development of agrochemicals and pharmaceuticals.[1] The compound features a 1,2,3-
trisubstituted benzene core where the ortho-positioning of the electron-withdrawing chlorine
and trifluoromethoxy groups creates a unique electronic environment.[1] This guide details the
synthesis via directed ortho-metalation (DoM), predicted and empirical spectroscopic data (

H NMR,
C NMR,

F NMR, IR, MS), and quality control protocols.

Compound Identity & Physical Properties[1][2][3][4]
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Property Data
IUPAC Name 2-Chloro-6-(trifluoromethoxy)benzaldehyde
CAS Number 1261822-56-3
C
H
Molecular Formula
CIF
O
Molecular Weight 224.56 g/mol
Appearance White to off-white crystalline solid (low melting)
Melting Point 35-40 °C (Estimated based on fluoro-analog [1])
Boiling Point ~220 °C (at 760 mmHg)
Soluble in CHCI
Solubility
, DMSO, MeOH; Insoluble in water
SMILES C1=CC(=C(C(=C1)OC(F)(F)F)C=0)ClI

Synthesis & Reaction Workflow

The most reliable synthesis route for 2,6-disubstituted benzaldehydes where one substituent is
a trifluoromethoxy group is Directed Ortho Metalation (DoM).[1] The trifluoromethoxy group (-
OCF

) and chlorine (-Cl) atom act as cooperative directing groups, activating the position between
them (C2 relative to the ring, or C1 in the precursor) for lithiation.[1]

Synthetic Protocol (Lithiation-Formylation)[1]

 Starting Material: 1-Chloro-3-(trifluoromethoxy)benzene.[1]

e Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BulLi).[1]
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» Electrophile:
-Dimethylformamide (DMF).[1]
¢ Mechanism: The base removes the proton at the 2-position (between Cl and OCF

) due to the inductive electron-withdrawing effect of both groups (acidifying the proton) and
coordination to the OCF

oxygen.[1]
1-Chloro-3-(trifluoromethoxy)benzene Directed Ortho
(Precursor) Metalation (DoM)
\ Lithiated Intermediate Formylation &
________ > (2-Li species) Hydrolysis

LDA(L.leq) |——-——"""""

THF, -78°C 2-Chloro-6-(trifluoromethoxy)benzaldehyde
DMF (1.2 eq) (Target)
-78°C to RT

Click to download full resolution via product page

Figure 1: Synthesis of 2-Chloro-6-(trifluoromethoxy)benzaldehyde via Directed Ortho
Metalation (DoM).

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structure-
activity relationship (SAR) databases and substituent chemical shift calculations for this specific
substitution pattern.

Nuclear Magnetic Resonance (NMR)[5]
H NMR (400 MHz, CDCI

)

The spectrum is characterized by a distinct aldehyde singlet and a specific 1,2,3-trisubstituted
aromatic pattern.[1]
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Shift ( Coupling (
Multiplicity Integration Assignment

» Ppm) , Hz)

10.45 Singlet (s) 1H —CHO N/A
Triplet of

7.65 1H Ar-H4

Doublets (td)

Ar-H3 (ortho to

7.48 Doublet (d) 1H

Cl)

Ar-H5 (ortho to
7.32 Doublet (d) 1H OCF

)

Note: The H-4 proton is deshielded by the para-aldehyde group.[1] The H-3 and H-5 protons
are distinguished by the inductive effects of Cl vs. OCF

1]

C NMR (100 MHz, CDCI
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Shift (
Assignment Notes
» Ppm)
188.5 C=0 Aldehyde carbonyl
C-6 (Ar-OCF
150 2 Ipso to OCF
)
136.8 C-2 (Ar-Cl) Ipso to Cl
133.5 C-4 Para to CHO
128.1 C-3 Ortho to CI
124.5 C-1 Ipso to CHO
121.0 c-5 Ortho to OCF
Quartet (
120.4 —OCF
Hz)
F NMR (376 MHz, CDCI
)
Shift (
Signal Assignment
» Ppm)
-57.8 Singlet (s) —OCF

Infrared Spectroscopy (FT-IR)

Key functional group absorptions:

e 1695 cm

: C=0 Stretching (Strong, conjugated aldehyde).[1]
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e 1580, 1470 cm

: C=C Aromatic Ring Stretching.

e 1260, 1170 cm

: C—F Stretching (Very Strong, characteristic of OCF

).[1]

e 1080 cm

: C—O-C Stretching (Ether linkage).

Mass Spectrometry (GC-MS | El)

Fragmentation follows a standard pathway for substituted benzaldehydes.[1]

Molecular lon (M
):
224 (100%) / 226 (33%) [Characteristic Cl isotope pattern].

« [M-H]|

223 (Loss of aldehydic proton).

e [M=CHOJ

195 (Loss of formyl radical, typical
-cleavage).[1]

« [M—-OCF
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139 (Loss of trifluoromethoxy group).

Molecular lon (M+)
m/z 224/226

ZCHO (29)

[M - CHOJ+ [M - OCF3]+
m/z 195/197 m/z 139

L CI (35)

Benzyne lon
m/z ~111

Click to download full resolution via product page

- OCF3 (85)

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.[1]

Quality Control & Handling
Purity Analysis (HPLC Method)[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6 x 150mm).[1]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

Gradient: 40% B to 90% B over 15 min.

Detection: UV at 254 nm.[1]

Retention Time: Expected ~8.5 min (due to lipophilic OCF

and ClI).

Safety Precautions (SDS Summary)
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Hazards: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).

Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the
aldehyde to the benzoic acid.

Storage: 2-8 °C, protect from light and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1475052/docs#technical-guide-spectroscopic-
characterization-of-2-chloro-6-trifluoromethoxy-benzaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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